Potassium 4-carboxybenzenesulfonate
Overview
Description
Potassium 4-carboxybenzenesulfonate: is a chemical compound with the molecular formula C₇H₅KO₅S and a molecular weight of 240.27 g/mol . . This compound is a potassium salt of 4-carboxybenzenesulfonic acid and is commonly used in various chemical and industrial applications.
Mechanism of Action
Mode of Action
It has been used as an intercalating compound to improve clay exfoliation in the synthesis of poly(butylene terephthalate) (pbt) nanocomposites . This suggests that it may interact with other molecules or structures by inserting between them, altering their physical properties.
Result of Action
Its use as an intercalating agent in the synthesis of pbt nanocomposites suggests that it may alter the physical properties of other molecules or structures by inserting between them .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-carboxybenzenesulfonate can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide . The reaction typically involves the following steps:
Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-sulfobenzoic acid.
Neutralization: The resulting 4-sulfobenzoic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-carboxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Reduction Reactions: The major product is 4-hydroxybenzenesulfonic acid.
Oxidation Reactions: The major product is 4-sulfobenzoic acid.
Scientific Research Applications
Chemistry: Potassium 4-carboxybenzenesulfonate is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used as a buffer component and as a reagent in various biochemical assays .
Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Potassium benzoate: Similar in structure but lacks the sulfonic acid group.
Potassium 4-sulfobenzoate: Similar but with different counterions.
Sodium 4-carboxybenzenesulfonate: Similar but with sodium as the counterion.
Uniqueness: Potassium 4-carboxybenzenesulfonate is unique due to the presence of both carboxylic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and industrial applications .
Properties
IUPAC Name |
potassium;4-carboxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJBUPXKDXDLG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Potassium 4-carboxybenzenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16770 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5399-63-3 | |
Record name | Benzoic acid, 4-sulfo-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium hydrogen 4-sulphonatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-sulfobenzoic acid monopotassium salt (KHSBA) displays versatility in material applications. For instance, it serves as a dopant in the synthesis of conducting polypyrroles. This organic single-crystal surface-induced polymerization method utilizes KHSBA in an aqueous medium, leading to the formation of polypyrrole hexagonal microplates with high electrical conductivity (up to 400 S/cm). [] This process involves a shape-copying mechanism where a polypyrrole preform mimics the KHSBA single crystal's shape, followed by the self-assembly of polypyrroles onto the preform. []
A: 4-Sulfobenzoic acid monopotassium salt possesses distinct structural features that influence its coordination behavior. The presence of both carboxylate and sulfonate groups provides diverse coordination sites for metal ions. [] This can lead to the formation of coordination isomers, as observed in the reaction with copper(II) carbonate, yielding tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate and hexaaquacopper(II) 4-carboxybenzenesulfonate. [] The sulfonate group, being a weaker ligand compared to the carboxylate, can influence the overall stability and structure of the resulting complexes. []
A: Research indicates that 4-sulfobenzoic acid monopotassium salt can be employed in the synthesis of silver nanoparticles (Ag NPs) and influences their properties. The electron density of the ligand plays a crucial role in stabilizing the Ag NPs. [] As the electron density of the ligand increases, a smaller amount is required for capping the Ag metal. [] This suggests that the compound can modulate the size and stability of the resulting Ag NPs.
A: Yes, 4-sulfobenzoic acid monopotassium salt has been successfully utilized in the synthesis of a dual-functional Europium-based MOF (Eu-MOF). [] In this study, it acted as one of the organic linkers, alongside (4-carboxypiperidyl)-N-methylenephosphonic acid. [] This specific Eu-MOF exhibited ratiometric fluorescent sensing capabilities for benzophenone-like ultraviolet filters, highlighting the potential of KHSBA-containing MOFs in sensing applications. [] Additionally, the Eu-MOF displayed promising proton conductivity, suggesting possible applications in electrochemical devices. []
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